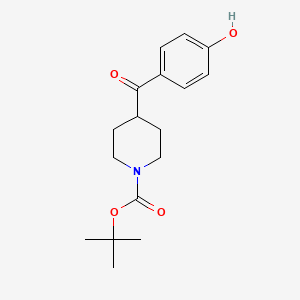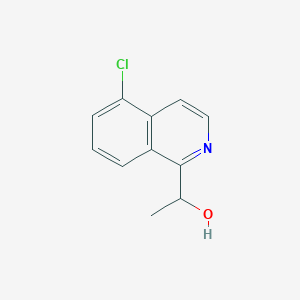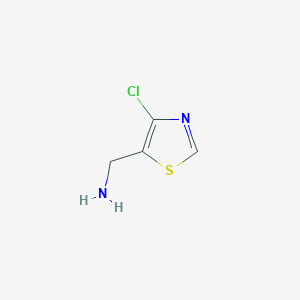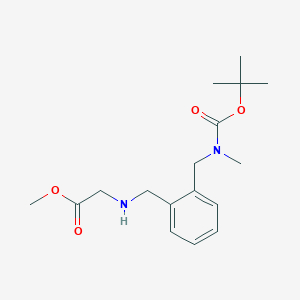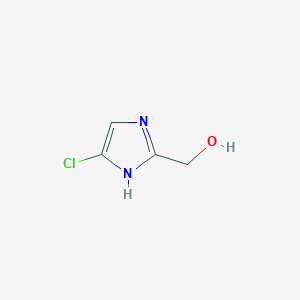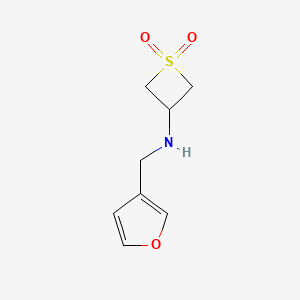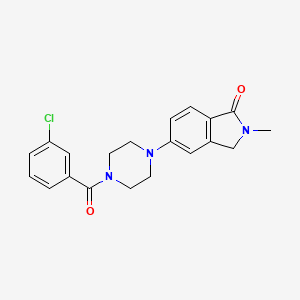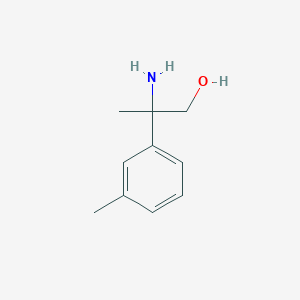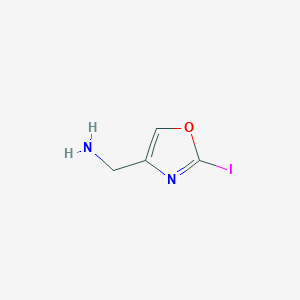
(2-Iodooxazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Iodooxazol-4-yl)methanamine is a chemical compound with the molecular formula C4H5IN2O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. The presence of an iodine atom at the 2-position and an amine group at the 4-position of the oxazole ring makes this compound unique and of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-iodo-4-formyloxazole with ammonia or an amine source under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran (THF) at reflux temperature to ensure complete conversion.
Industrial Production Methods
Industrial production of (2-Iodooxazol-4-yl)methanamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize side reactions and ensure reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Iodooxazol-4-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or organometallic compounds.
Oxidation Reactions: The amine group can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium azide, organometallic reagents, THF, reflux.
Oxidation: Hydrogen peroxide, potassium permanganate, ethanol, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, THF, reflux.
Major Products Formed
Substitution: Formation of azides, organometallic derivatives.
Oxidation: Formation of oximes, nitriles.
Reduction: Formation of primary amines, alcohols.
Applications De Recherche Scientifique
(2-Iodooxazol-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of (2-Iodo
Propriétés
Formule moléculaire |
C4H5IN2O |
|---|---|
Poids moléculaire |
224.00 g/mol |
Nom IUPAC |
(2-iodo-1,3-oxazol-4-yl)methanamine |
InChI |
InChI=1S/C4H5IN2O/c5-4-7-3(1-6)2-8-4/h2H,1,6H2 |
Clé InChI |
QUQHVZDOFSMSIW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(O1)I)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


